molecular formula C20H21N3O5 B11302860 3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

Cat. No.: B11302860
M. Wt: 383.4 g/mol
InChI Key: KLYFNYJZWJBQGY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide is a synthetic organic compound that features a trimethoxyphenyl group and an oxadiazole moiety

Preparation Methods

The synthesis of 3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide typically involves multiple steps. One common route includes the formation of the oxadiazole ring followed by the attachment of the trimethoxyphenyl group. The reaction conditions often require the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium salts . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the specific conditions used.

Scientific Research Applications

3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide involves its interaction with various molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are involved in cell division and stress responses . The compound may also affect signaling pathways by modulating the activity of kinases and other proteins.

Comparison with Similar Compounds

Similar compounds include other trimethoxyphenyl derivatives and oxadiazole-containing molecules. For example:

    3,4,5-trimethoxyphenyl derivatives: These compounds share the trimethoxyphenyl group and exhibit similar biological activities.

    Oxadiazole derivatives: These compounds contain the oxadiazole ring and are known for their diverse pharmacological properties.

The uniqueness of 3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide lies in its combined structural features, which confer specific biological activities not observed in other similar compounds .

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide

InChI

InChI=1S/C20H21N3O5/c1-25-15-11-14(12-16(26-2)18(15)27-3)20(24)21-10-9-17-22-19(23-28-17)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,21,24)

InChI Key

KLYFNYJZWJBQGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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